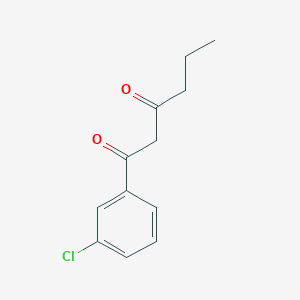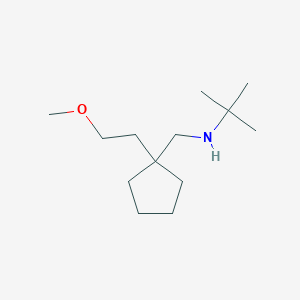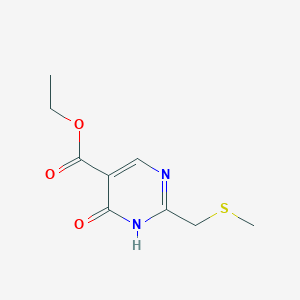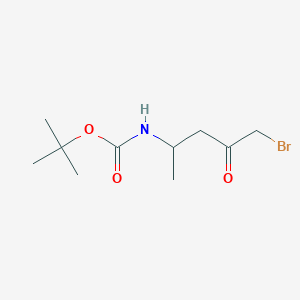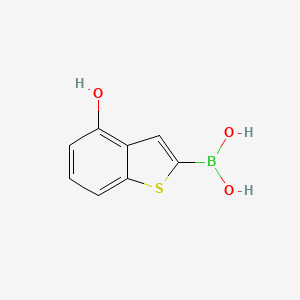
(4-hydroxy-1-benzothiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzothiophene ring system, which includes a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-1-benzothiophen-2-yl)boronic acid typically involves the reaction of organometallic compounds with borate esters. One common method is the reaction of lithium or magnesium-based organometallic compounds with borate esters, followed by hydrolysis . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar organometallic approaches. The choice of reagents and conditions can vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxy-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
(4-hydroxy-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-hydroxy-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of beta-lactamase enzymes, potentiating the activity of beta-lactam antibiotics in bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing the antibiotic and thereby enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications compared to other boronic acids .
Eigenschaften
Molekularformel |
C8H7BO3S |
|---|---|
Molekulargewicht |
194.02 g/mol |
IUPAC-Name |
(4-hydroxy-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10-12H |
InChI-Schlüssel |
ACYAQDPLYFVVSY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=CC=C2S1)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
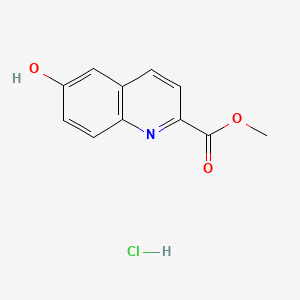
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
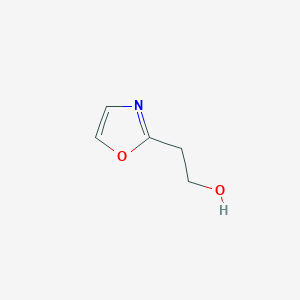
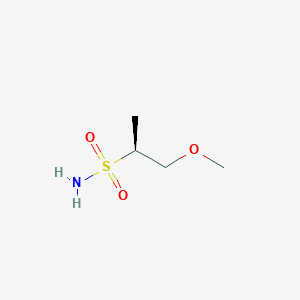
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)

